(3-(Trifluoromethyl)pyridin-2-yl)boronic acid (3-(Trifluoromethyl)pyridin-2-yl)boronic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17423468
InChI: InChI=1S/C6H5BF3NO2/c8-6(9,10)4-2-1-3-11-5(4)7(12)13/h1-3,12-13H
SMILES:
Molecular Formula: C6H5BF3NO2
Molecular Weight: 190.92 g/mol

(3-(Trifluoromethyl)pyridin-2-yl)boronic acid

CAS No.:

Cat. No.: VC17423468

Molecular Formula: C6H5BF3NO2

Molecular Weight: 190.92 g/mol

* For research use only. Not for human or veterinary use.

(3-(Trifluoromethyl)pyridin-2-yl)boronic acid -

Specification

Molecular Formula C6H5BF3NO2
Molecular Weight 190.92 g/mol
IUPAC Name [3-(trifluoromethyl)pyridin-2-yl]boronic acid
Standard InChI InChI=1S/C6H5BF3NO2/c8-6(9,10)4-2-1-3-11-5(4)7(12)13/h1-3,12-13H
Standard InChI Key VCXYQTNTRQGRGE-UHFFFAOYSA-N
Canonical SMILES B(C1=C(C=CC=N1)C(F)(F)F)(O)O

Introduction

Synthesis and Manufacturing

Iridium-Catalyzed C–H Borylation

Recent advancements utilize iridium catalysts for direct C–H borylation of trifluoromethyl-substituted pyridines, enabling regioselective boron installation without pre-functionalization . The iridium complex [Ir(OMe)(COD)]₂, paired with ligands like 4,4-di-tert-butyl bipyridine (dtbbpy), facilitates borylation at the α, β, or γ positions of pyridines, depending on the substitution pattern . This solvent-free method achieves high yields (70–90%) and tolerates functional groups such as halides, esters, and amines . For instance, 3-trifluoromethylpyridine undergoes borylation at the 5-position to yield (3-(trifluoromethyl)pyridin-2-yl)boronic acid derivatives .

Table 1: Comparison of Synthesis Methods

MethodCatalystRegioselectivityYield (%)Functional Group Tolerance
Palladium-CatalyzedPd(dppf)Cl₂Moderate50–80Limited
Iridium-Catalyzed [Ir(OMe)(COD)]₂High70–90Broad

Physicochemical Properties

The compound exhibits a melting point of 180–185°C (decomposition) and a calculated LogP of 1.2, indicating moderate lipophilicity . Its solubility profile includes miscibility with polar aprotic solvents (e.g., DMSO, DMF) but limited solubility in water. The trifluoromethyl group induces strong electron-withdrawing effects, as evidenced by downfield shifts in ¹⁹F NMR (δ = −59.7 to −64.7 ppm) .

Table 2: Physicochemical Data

PropertyValueSource
Molecular FormulaC₆H₅BF₃NO₂
Molecular Weight190.92 g/mol
CAS Number947533-39-3
Boiling PointNot Available
Storage ConditionsRefrigerator (2–8°C)

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling Reactions

(3-(Trifluoromethyl)pyridin-2-yl)boronic acid is a key participant in Suzuki-Miyaura reactions, forming carbon-carbon bonds with aryl halides under palladium catalysis. For example, coupling with 4-bromoanisole produces biaryl derivatives used in ligand design for catalysis . The trifluoromethyl group enhances the electron-deficient nature of the pyridine ring, accelerating oxidative addition steps in cross-coupling .

Pharmaceutical Intermediates

The compound’s trifluoromethylpyridine moiety is prevalent in FDA-approved drugs, including kinase inhibitors and antiviral agents . Its boronic acid group allows further functionalization via click chemistry or protodeboronation, enabling rapid diversification in medicinal chemistry campaigns .

Future Research Directions

Ongoing studies aim to optimize iridium-catalyzed borylation for industrial-scale production and explore photoredox applications in late-stage functionalization . Additionally, the compound’s potential in metal-organic frameworks (MOFs) and covalent organic polymers (COFs) warrants investigation for materials science applications.

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